molecular formula C18H26ClNO B2661833 2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride CAS No. 1052545-53-5

2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride

Cat. No. B2661833
CAS RN: 1052545-53-5
M. Wt: 307.86
InChI Key: BODAFBOWAHRMDD-UHFFFAOYSA-N
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Description

“2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride” is a versatile chemical compound with promising applications in scientific research. It has a unique structure that opens doors for exploring new drug development. The CAS Number of this compound is 24644-08-4 .


Synthesis Analysis

The synthesis of adamantane-containing amines, such as “2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride”, has been explored in various studies . For instance, the Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . A number of adamantane-containing amines and diamines with different steric hindrances at the primary amino groups were reacted with p-tolylboronic acid under the optimized conditions .


Molecular Structure Analysis

The molecular formula of “2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride” is C12H22ClN . The average mass is 307.858 Da and the monoisotopic mass is 307.170288 Da .


Chemical Reactions Analysis

The reactivity of adamantane-containing amines was found to strongly depend on their structure . The maximum yield of the target products reached 74% from the monoamines and 66% from the diamines .

Scientific Research Applications

1. Chemical Synthesis and Reactions

Studies have demonstrated the reactivity of adamantan-1-yl derivatives in various chemical reactions. For instance, the reaction between methyl 2-(4-allyl-2-methoxyphenoxy)acetate and adamantan-2-amine led to the formation of target amides, showcasing the compound's involvement in synthesizing complex amides (I. Novakov et al., 2017). Similarly, the synthesis of homologs of 1-isothiocyanatoadamantane through reactions with carbon disulfide and di-tert-butyl dicarbonate highlights the versatility of adamantan-1-yl derivatives in organic synthesis (D. Pitushkin et al., 2018).

2. Molecular Structure Analysis

The crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis of adamantane-1,3,4-thiadiazole hybrids provided detailed insights into the noncovalent interactions characterizing these compounds. This study emphasizes the role of adamantane derivatives in forming stable crystal structures through hydrogen bonding and other intermolecular forces (A. El-Emam et al., 2020).

3. Materials Science and Engineering

In materials science, the incorporation of adamantyl moieties into polymers has been explored to modify their properties. For example, the synthesis of aromatic polyamides containing the adamantyl group investigated their gas transport properties, demonstrating the impact of adamantane derivatives on enhancing selective gas permeability (Debaditya Bera et al., 2014).

properties

IUPAC Name

2-[4-(1-adamantyl)phenoxy]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.ClH/c19-5-6-20-17-3-1-16(2-4-17)18-10-13-7-14(11-18)9-15(8-13)12-18;/h1-4,13-15H,5-12,19H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODAFBOWAHRMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827494
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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